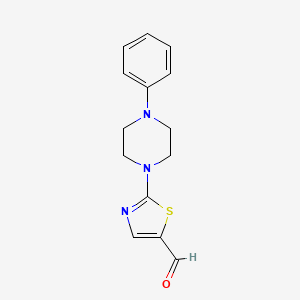

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde

Description

Historical Context and Discovery

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde (CAS: 303987-39-5) was first synthesized in the early 2000s as part of efforts to explore hybrid heterocyclic compounds. Its initial synthesis involved cyclization reactions between 4-phenylpiperazine derivatives and thiazole precursors, with subsequent formylation introducing the aldehyde group. The compound’s structural complexity—combining a thiazole core, a piperazine moiety, and a reactive aldehyde group—positioned it as a candidate for studying structure-activity relationships in medicinal chemistry. Early publications, such as patents describing analogous thiazole-carbaldehyde syntheses (e.g., CA2483482A1), laid groundwork for its characterization. By 2005, its molecular structure and properties were cataloged in PubChem (CID 5860983), solidifying its role in chemical databases.

Significance in Heterocyclic Chemistry

The compound’s dual heterocyclic architecture—thiazole and piperazine—grants it unique electronic and steric properties:

- Thiazole Core : A five-membered ring containing sulfur and nitrogen, known for stabilizing charge transfer interactions and participating in electrophilic substitution.

- Piperazine Moiety : A six-membered diamine ring that enhances solubility and enables hydrogen bonding, often exploited in drug design for CNS-targeting molecules.

- Aldehyde Functional Group : Provides a reactive site for condensation, oxidation, or reduction, facilitating derivatization into oximes, carboxylic acids, or alcohols.

This triad of features makes the compound a versatile scaffold for synthesizing bioactive analogs. For example, its aldehyde group has been used to generate oxime derivatives (e.g., 477886-90-1), which exhibit enhanced stability and binding affinity in pharmacological studies.

Positioning within Thiazole and Piperazine Research

The compound intersects two prolific research domains:

Thiazole Chemistry

Thiazoles are pivotal in antimicrobial and anticancer drug development. For instance, 2-aminothiazole derivatives demonstrate BRAF kinase inhibition, while 4-phenylthiazole analogs show antiproliferative activity. The aldehyde group at position 5 in this compound enables conjugation with amines or hydrazines, a strategy employed in designing kinase inhibitors.

Piperazine Applications

Piperazine-containing compounds are prevalent in antipsychotics (e.g., aripiprazole) and antivirals. The 4-phenylpiperazine subunit in this compound contributes to lipophilicity, potentially enhancing blood-brain barrier penetration. Recent studies on piperazine-tethered thiazoles, such as antiplasmodial agents (EC~50~ = 102 nM), highlight its relevance in infectious disease research.

Table 1: Key Structural Features and Their Implications

Current Research Landscape and Trends

Recent advancements focus on combinatorial chemistry and structure-based drug design:

- Combinatorial Libraries : Parallel synthesis techniques, as described by Rayala et al. (2023), enable rapid generation of piperazine-thiazole hybrids for high-throughput screening. For example, antiplasmodial compound 2291-61 (EC~50~ = 102 nM) emerged from such libraries.

- Aldehyde Functionalization : Oxidation of the aldehyde to carboxylic acids or reduction to alcohols expands utility in prodrug development. A 2024 review highlights thiazole-aldehydes as precursors for anticancer hybrids.

- Computational Studies : Molecular docking analyses predict interactions with targets like VEGFR-2 and PI3Kα, guiding rational design.

Emerging Trends :

Properties

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c18-11-13-10-15-14(19-13)17-8-6-16(7-9-17)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVISAIXHEPBZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363057 | |

| Record name | 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818123 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303987-39-5 | |

| Record name | 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylpiperazine with a thiazole derivative, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for scale. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents and conditions is critical to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: 2-(4-Phenylpiperazino)-1,3-thiazole-5-carboxylic acid.

Reduction: 2-(4-Phenylpiperazino)-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole ring fused with a piperazine moiety and a phenyl group. It has potential biological activities, particularly in the antimicrobial and anticancer domains. The aldehyde group present in the compound provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis and valuable for developing new bioactive molecules.

Scientific Research Applications

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde is used in scientific research for several applications:

- Chemistry It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

- Biology It is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

- Medicine It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

- Industry It is utilized in the production of specialty chemicals and pharmaceuticals.

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde's potential biological activities, especially in antimicrobial and antifungal areas, make it a compound of interest.

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against various bacterial strains. Studies show that it has significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these bacteria range from 3.91 µg/mL to 62.5 µg/mL, showing a potent antimicrobial effect.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC/MIC Ratio |

|---|---|---|

| Staphylococcus aureus | 3.91 - 62.5 | 1 - 4 |

| Escherichia coli | Moderate | Moderate |

| Aspergillus niger | Moderate | Moderate |

Antifungal Activity

The compound has also displayed promising antifungal activity. The presence of a hydrazine substituent in the C2 position of the thiazole ring has been linked to increased antifungal efficiency. The MIC values for antifungal activity have been observed to be significantly lower than those of related compounds without this substituent.

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Candida albicans | Low | Non-competitive inhibition of CYP51 |

| Aspergillus oryzae | Moderate | Disruption of ergosterol biosynthesis |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the phenylpiperazine moiety enhances lipophilicity and facilitates better membrane penetration, which is crucial for its antimicrobial and antifungal actions. Modifications to the thiazole ring and the piperazine group can lead to variations in potency and selectivity against different microbial strains.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Study on Antimicrobial Resistance A research study demonstrated that derivatives of this compound could overcome resistance mechanisms in bacterial strains resistant to conventional antibiotics. Certain derivatives exhibited up to eight times greater activity against resistant strains compared to standard treatments.

- Fungal Infections In a clinical trial involving patients with recurrent fungal infections, treatment with formulations containing this compound showed a significant reduction in infection rates compared to placebo groups, indicating its potential as a therapeutic agent.

Stability Study of Phenylpiperazine Derivative

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations in Piperazine/Piperidine Derivatives

Key Observations :

Aromatic Ring Modifications

Key Observations :

- Electron Effects : Electron-withdrawing groups (e.g., -Cl in ) increase the aldehyde's reactivity, while electron-donating groups (e.g., -OCH₃ in ) stabilize the aromatic system.

- Solubility : The hydrochloride salt of the pyridyl derivative () improves aqueous solubility, critical for drug formulation.

Functional Group Additions

Biological Activity

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article provides an in-depth examination of its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 4-phenylpiperazine with thiazole derivatives. The overall reaction can be summarized as follows:

This synthetic pathway allows for variations in substituents that can influence the biological activity of the resulting compound.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these bacteria range from 3.91 µg/mL to 62.5 µg/mL, indicating a potent antimicrobial effect .

Table 1: Antimicrobial Activity of 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde

| Bacterial Strain | MIC (µg/mL) | MBC/MIC Ratio |

|---|---|---|

| Staphylococcus aureus | 3.91 - 62.5 | 1 - 4 |

| Escherichia coli | Moderate | Moderate |

| Aspergillus niger | Moderate | Moderate |

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. The presence of a hydrazine substituent in the C2 position of the thiazole ring has been correlated with increased antifungal efficiency. The MIC values for antifungal activity have been observed to be significantly lower than those of related compounds without this substituent .

Table 2: Antifungal Activity of 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde

| Fungal Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Candida albicans | Low | Non-competitive inhibition of CYP51 |

| Aspergillus oryzae | Moderate | Disruption of ergosterol biosynthesis |

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde is influenced by its structural features. Notably, the presence of the phenylpiperazine moiety enhances lipophilicity and facilitates better membrane penetration, which is crucial for its antimicrobial and antifungal actions. Studies suggest that modifications to the thiazole ring and the piperazine group can lead to variations in potency and selectivity against different microbial strains .

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Study on Antimicrobial Resistance : A research study demonstrated that derivatives of this compound could overcome resistance mechanisms in bacterial strains resistant to conventional antibiotics. The study found that certain derivatives exhibited up to eight times greater activity against resistant strains compared to standard treatments .

- Fungal Infections : In a clinical trial involving patients with recurrent fungal infections, treatment with formulations containing this compound showed a significant reduction in infection rates compared to placebo groups, indicating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-phenylpiperazino)-1,3-thiazole-5-carbaldehyde, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of thiazole-carbaldehyde derivatives typically involves multi-step reactions, such as condensation of substituted piperazines with thiazole precursors. For example, hydrazine hydrate and acetic acid under reflux or room temperature are common reagents for cyclization . Optimization can employ factorial design (e.g., varying solvent polarity, temperature, and catalyst loading) to assess yield and purity. Spectroscopic validation (e.g., IR for aldehyde C=O stretching at ~1700 cm⁻¹ and NMR for aromatic protons) is critical for confirming structural integrity .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) for this compound?

- Methodological Answer : Discrepancies in spectral data often arise from solvent effects, impurities, or tautomerism. For instance, aldehyde protons in DMSO-d₆ may show downfield shifts due to hydrogen bonding. Cross-validation using complementary techniques (e.g., LC-MS for molecular ion peaks and elemental analysis for C/H/N/S ratios) is recommended. Computational tools (e.g., density functional theory for predicting NMR chemical shifts) can also aid in assigning signals unambiguously .

Q. What role do substituents on the phenylpiperazine moiety play in the compound’s physicochemical properties?

- Methodological Answer : Substituents like electron-withdrawing groups (e.g., -F, -Br) or electron-donating groups (e.g., -OCH₃) on the phenyl ring can alter lipophilicity (logP) and electronic effects, impacting solubility and reactivity. Comparative studies using Hammett constants or molecular docking (e.g., to predict binding interactions with biological targets) can quantify these effects .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT for frontier molecular orbitals) and molecular dynamics simulations can predict reactivity and stability. Tools like AutoDock Vina enable virtual screening against target proteins (e.g., enzymes or receptors), prioritizing derivatives with favorable binding energies. Reaction path search algorithms (e.g., artificial force-induced reaction methods) further optimize synthetic feasibility .

Q. What strategies address contradictions in biological activity data across structurally similar analogs?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or pharmacokinetic factors (e.g., metabolic stability). Meta-analyses of dose-response curves and toxicity profiles, combined with in silico ADMET prediction (e.g., using SwissADME), can isolate structure-activity relationships. Controlled comparative studies under standardized protocols are essential .

Q. How can multi-step synthesis pathways be designed to minimize by-products and improve scalability?

- Methodological Answer : Retrosynthetic analysis using tools like Synthia® identifies key intermediates (e.g., 5-chloro-thiazole precursors). Flow chemistry or microwave-assisted synthesis may enhance reaction efficiency and reduce side reactions. Process analytical technology (PAT) monitors real-time parameters (e.g., temperature/pH) to maintain reproducibility .

Q. What advanced techniques validate the compound’s stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.